molecular formula C20H18ClFN2O2S B14994322 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide

4-chloro-N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide

Cat. No.: B14994322
M. Wt: 404.9 g/mol
InChI Key: SGLQALGHWKZXNB-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, which is a key functional group in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-[(4-fluorophenyl)amino]-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-{2-[(4-BROMOPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-{2-[(4-METHOXYPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-{2-[(4-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE

Uniqueness

What sets 4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE apart from similar compounds is the presence of the fluorine atom. Fluorine can significantly alter the compound’s biological activity and stability, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H18ClFN2O2S

Molecular Weight

404.9 g/mol

IUPAC Name

4-chloro-N-[2-(4-fluoroanilino)-2-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C20H18ClFN2O2S/c21-16-6-12-19(13-7-16)27(25,26)23-14-20(15-4-2-1-3-5-15)24-18-10-8-17(22)9-11-18/h1-13,20,23-24H,14H2

InChI Key

SGLQALGHWKZXNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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